(R)-N-(Piperidin-3-yl)acetamide
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Overview
Description
(R)-N-(Piperidin-3-yl)acetamide: is an organic compound with the molecular formula C7H14N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (R)-N-(Piperidin-3-yl)acetamide typically begins with piperidine and acetic anhydride.
Reaction Conditions: The reaction is carried out under controlled temperature conditions, usually around 0-5°C, to prevent side reactions.
Procedure: Piperidine is reacted with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction mixture is then stirred for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods:
Large-Scale Synthesis: For industrial production, the process is scaled up using larger reactors and automated systems to control temperature and reaction time.
Purification: Industrial methods often involve continuous purification processes, such as distillation or extraction, to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (R)-N-(Piperidin-3-yl)acetamide can undergo oxidation reactions to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation Products: N-oxides.
Reduction Products: Secondary amines.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
Building Block: (R)-N-(Piperidin-3-yl)acetamide is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the synthesis of analgesics and anti-inflammatory agents.
Biological Studies: It is used in studies related to neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Industry:
Material Science: The compound is explored for its use in the development of new materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways:
Binding Sites: (R)-N-(Piperidin-3-yl)acetamide interacts with specific receptors or enzymes in biological systems.
Pathways: It may modulate pathways related to pain and inflammation by interacting with neurotransmitter receptors or enzymes involved in inflammatory processes.
Comparison with Similar Compounds
N-[(3S)-piperidin-3-yl]acetamide: A stereoisomer with different spatial arrangement.
N-methylpiperidine: A structurally similar compound with a methyl group instead of an acetamide group.
Uniqueness:
Stereochemistry: The (3R) configuration provides specific interactions with biological targets, which can result in different pharmacological profiles compared to its (3S) counterpart.
Functional Group: The acetamide group offers unique reactivity and binding properties compared to other functional groups like methyl or ethyl.
Properties
IUPAC Name |
N-[(3R)-piperidin-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(10)9-7-3-2-4-8-5-7/h7-8H,2-5H2,1H3,(H,9,10)/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXSCZDWARFWAW-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCNC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1CCCNC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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